molecular formula C21H30O2 B056610 3beta-Hydroxypregna-5,14-dien-29-one CAS No. 22042-13-3

3beta-Hydroxypregna-5,14-dien-29-one

Cat. No.: B056610
CAS No.: 22042-13-3
M. Wt: 314.5 g/mol
InChI Key: XUTXUYNYUKSWRF-LZQVICCCSA-N
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Description

3beta-Hydroxypregna-5,14-dien-29-one is a unique steroidal compound of significant interest in biochemical and pharmacological research. Its distinct structural features, including the 3-beta-hydroxy group, the 5,14-diene system, and the presence of a 29-one moiety, classify it as an intriguing molecular scaffold for studying steroid receptor interactions and metabolic pathways. Researchers utilize this compound primarily as a key intermediate or reference standard in the synthesis and investigation of novel steroid analogs. Its potential mechanism of action is hypothesized to involve modulation of neuroactive steroid pathways, possibly interacting with membrane receptors like GABA-A, making it a valuable probe for exploring the structure-activity relationships of steroids that influence the central nervous system. This compound provides a critical tool for scientists investigating the complex roles of steroids in cellular signaling, metabolism, and the development of new research entities for experimental models.

Properties

CAS No.

22042-13-3

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,7,15-17,19,23H,5-6,8-12H2,1-3H3/t15-,16-,17+,19-,20-,21+/m0/s1

InChI Key

XUTXUYNYUKSWRF-LZQVICCCSA-N

SMILES

CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-3-Hydroxypregna-5,14-dien-20-one

Origin of Product

United States

Preparation Methods

Michael Addition to Pregna-16-en-20-one Derivatives

Key Reaction Mechanisms and Stereochemical Control

Organometallic Addition at C3

The regioselectivity of methyl Grignard toward the C3 ketone over C20 in Dione 2 is attributed to steric hindrance at C20 and electronic effects. Quantum mechanical calculations suggest the C3 carbonyl exhibits greater electrophilicity due to conjugation with the Δ5 double bond.

Dehydrogenation via Iridium Catalysis

The iridium catalyst TC-4 facilitates hydride transfer from the steroid backbone to formic acid, generating conjugated dienes. Density functional theory (DFT) studies propose a mechanism involving β-hydride elimination from a metal-hydride intermediate:

[Ir]-H+4-en-3-one[Ir]-alkylβ-hydride elimination3,5-diene+H2\text{[Ir]-H} + \text{4-en-3-one} \rightarrow \text{[Ir]-alkyl} \xrightarrow{\beta\text{-hydride elimination}} \text{3,5-diene} + \text{H}_2

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm). Mobile phases typically consist of acetonitrile-water gradients, achieving baseline separation of 3β-hydroxypregna-5,14-dien-29-one from 3α-epimers and diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR signatures confirm stereochemistry:

  • C18 and C19 methyl groups: Singlets at δ 0.63 (C18) and δ 0.78 (C19).

  • Δ5,14 diene protons: Doublets of doublets at δ 5.73 (H5) and δ 5.67 (H14).

Challenges and Optimization Strategies

Byproduct Formation in Organometallic Reactions

Early methods using methyl Grignard reagents produced up to 10% 3α-methyl isomers. Optimization via low-temperature reactions (-78°C) and tetrahydrofuran (THF) as solvent suppresses epimerization, enhancing 3β-selectivity to >98%.

Catalyst Deactivation in Dehydrogenation

Iridium catalysts suffer from deactivation via sulfur poisoning. Pre-treatment of substrates with activated carbon removes trace thiols, extending catalyst lifespan by 3-fold .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in target cells, leading to changes in gene expression and protein synthesis. This compound primarily targets glucocorticoid receptors, modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

Critical Gaps :

  • Absence of in vivo data for 3β-Hydroxypregna-5,14-dien-29-one.
  • Limited comparative studies on dienone-containing steroids.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3beta-Hydroxypregna-5,14-dien-29-one in laboratory settings?

  • Methodology : Adhere to GHS hazard classifications (skin/eye irritation, corrosion) by wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions. In case of exposure, rinse skin/eyes immediately with water for 15+ minutes and seek medical attention . Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodology :

  • Use cell-based assays (e.g., luciferase reporters) to measure receptor-binding affinity or enzymatic inhibition.
  • Include positive/negative controls (e.g., known agonists/antagonists) and dose-response curves (1 nM–10 µM range).
  • Follow ELISA kit protocols for quantitative measurements: avoid cross-contamination, ensure proper dilution of high-concentration samples, and validate results with triplicate wells .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?

  • Methodology :

  • HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products.
  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., hydroxyl protons at δ 1.5–2.5 ppm).
  • Thermogravimetric analysis (TGA) : Monitor thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the bioactivity of this compound across studies?

  • Methodology :

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, incubation times, solvent vehicles) using tools like PRISMA guidelines.
  • Sensitivity analysis : Identify variables (e.g., pH, temperature) that disproportionately affect outcomes using factorial design experiments.
  • Constructive falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., pseudoprogression in tumor models) .

Q. What strategies ensure reproducibility when studying the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Pre-registration : Document hypotheses, protocols, and analysis plans on platforms like Open Science Framework to reduce bias.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data to validate pathways (e.g., steroidogenesis).
  • Blinded experiments : Use coded samples and automated data acquisition to minimize observer bias .

Q. How can time-dependent effects of this compound be systematically evaluated in longitudinal studies?

  • Methodology :

  • Panel design : Measure outcomes at multiple time points (e.g., acute [24h] vs. chronic [4-week] exposure) to capture dynamic effects.
  • Mixed-effects models : Account for intra-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) analyses.
  • Resource allocation tracking : Use wearable sensors or fluorescent biomarkers to monitor real-time metabolic changes .

Ethical and Data Management Considerations

Q. What ethical guidelines apply to studies involving this compound, given its non-FDA-approved status?

  • Methodology :

  • Prohibit human/animal administration per regulatory guidelines. For in vitro studies, obtain institutional approval for biosafety (BSL-2+).
  • Anonymize metadata in public datasets (e.g., remove lab-specific identifiers) while retaining critical experimental parameters .

Q. How should researchers securely store and share data on this compound to comply with open science principles?

  • Methodology :

  • Encrypted repositories : Use platforms like Zenodo or Figshare with CC-BY licenses for non-sensitive data.
  • Metadata standardization : Include fields such as synthetic routes, purity assays, and batch numbers in structured templates .
  • Controlled access : For sensitive data (e.g., proprietary analogs), employ GDPR-compliant gatekeeping via data use agreements .

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